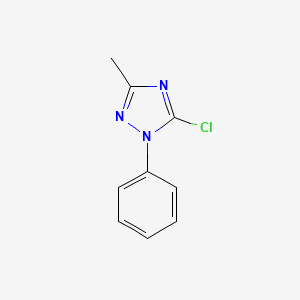

5-Chloro-3-methyl-1-phenyl-1,2,4-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-methyl-1-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDRIKMBXZAZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Methyl 1 Phenyl 1,2,4 Triazole and Its Key Precursors

Strategic Approaches to the 1,2,4-Triazole (B32235) Core Synthesis

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold.

Classical condensation and cyclization reactions are fundamental to the synthesis of the 1,2,4-triazole system. These methods involve the formation of new nitrogen-carbon and nitrogen-nitrogen bonds to build the five-membered heterocyclic ring.

The Pellizzari reaction, first reported in 1911, is a classic method for synthesizing 1,2,4-triazole derivatives. wikipedia.org It involves the condensation of an amide and an acyl hydrazide, typically under heating. scispace.comimist.ma For the synthesis of the 3-methyl-1-phenyl-1,2,4-triazole precursor, this reaction would conceptually involve the reaction of acetamide (B32628) with N-phenylbenzohydrazide or a similar combination of reactants that provide the required substituents.

The Einhorn-Brunner reaction provides an alternative and powerful route to the 1,2,4-triazole core. This reaction involves the condensation of an imide with an alkyl or aryl hydrazine (B178648) in the presence of a weak acid. scispace.comwikipedia.orgwikipedia.org It is known to produce an isomeric mixture of 1,2,4-triazoles. wikipedia.orgen-academic.com To generate the specific 1-phenyl-3-methyl-1,2,4-triazole structure, one could react a suitable diacylamine (imide) with phenylhydrazine (B124118).

The regioselectivity of the Einhorn-Brunner reaction can be influenced by the nature of the substituents on the imide. wikipedia.org The group that is more electron-withdrawing or a better leaving group tends to be eliminated, directing the final substitution pattern on the triazole ring. The mechanism proceeds through the formation of an intermediate, followed by intramolecular cyclization and the elimination of a water molecule to form the aromatic ring system. wikipedia.org

Table 1: Comparison of Classical 1,2,4-Triazole Synthesis Reactions

| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |

|---|---|---|

| Reactants | Amide + Acyl Hydrazide wikipedia.orgscispace.com | Imide + Hydrazine scispace.comwikipedia.org |

| Product | Substituted 1,2,4-Triazole | Isomeric mixture of 1,2,4-Triazoles wikipedia.org |

| Typical Conditions | High heat, long reaction times wikipedia.org | Weak acid catalysis scispace.com |

| Advantages | Direct route from common precursors | Versatile for various substituents |

| Limitations | Often low yields, harsh conditions wikipedia.org | Can produce isomeric mixtures, requiring separation |

In recent years, the principles of green chemistry have been applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to reduce environmental impact. isres.org These methods focus on improving energy efficiency, using less hazardous materials, and minimizing waste.

Key green approaches include:

Microwave-Assisted Synthesis: As a modification to traditional methods like the Pellizzari reaction, microwave heating provides rapid and uniform energy transfer, drastically reducing reaction times from hours to minutes and often increasing product yields. wikipedia.org

Mechanochemistry: This solvent-free approach involves grinding solid reactants together, often in a ball mill, to induce chemical reactions. nih.govresearchgate.net By eliminating bulk solvents, mechanochemistry offers a highly sustainable route to 1,2,4-triazoles.

Copper-Catalyzed Reactions: Many modern methods utilize copper catalysts, which are relatively inexpensive and have low toxicity. These reactions can proceed under milder conditions and often tolerate a wider range of functional groups, providing efficient pathways to substituted triazoles. frontiersin.org

The introduction of a chlorine atom onto the pre-formed triazole ring is a critical step in synthesizing the target compound. This requires a method that is both effective and highly regioselective.

The direct chlorination of a 3-methyl-1-phenyl-1,2,4-triazole precursor is a plausible route to the final product. The C-5 position of the 1,2,4-triazole ring is often susceptible to electrophilic attack, especially when activated by the existing substituents. The phenyl group at the N-1 position and the methyl group at the C-3 position influence the electron density of the ring, directing incoming electrophiles.

Research into halogenated 1,2,4-triazoles has shown that the C-5 position can be selectively functionalized. researchgate.net The reactivity at this position allows for regioselective substitution reactions. Common chlorinating agents that could be employed for this transformation include:

N-Chlorosuccinimide (NCS): A mild and effective source of electrophilic chlorine.

Phosphorus Oxychloride (POCl₃): Often used to chlorinate heterocyclic ketones (triazolones) to form the corresponding chloro-triazoles. If the synthesis proceeds via a 3-methyl-1-phenyl-1,2,4-triazol-5-one intermediate, treatment with POCl₃ would be a standard method to introduce the C-5 chlorine.

Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent for various aromatic and heterocyclic systems.

The choice of reagent and reaction conditions (solvent, temperature, catalyst) is crucial for achieving high regioselectivity and avoiding unwanted side reactions, such as chlorination of the phenyl ring. The steric and electronic effects of the N-1 phenyl and C-3 methyl groups are the primary factors governing the preferential substitution at the C-5 position. nih.gov

Introduction of Halogen Substituents in Triazole Architectures

Diazotization Methods for Chloro-Triazole Formation

Diazotization, followed by a substitution reaction, is a classical and versatile method for introducing a halogen atom onto an aromatic or heteroaromatic ring by replacing an amino group. The process involves the conversion of a primary aromatic amine to a diazonium salt, which then serves as an excellent leaving group (N₂) upon substitution.

The most prominent application of this method for introducing chlorine is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the treatment of a primary heteroaromatic amine, such as a hypothetical 5-amino-3-methyl-1-phenyl-1,2,4-triazole, with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This unstable intermediate is then immediately treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas. byjus.comnih.gov

The general mechanism is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the chloride ion from the copper salt to form the final chloro-substituted product, regenerating the copper(I) catalyst in the process. wikipedia.org While widely used for carbocyclic aromatic systems, this method is also applicable to nitrogen-rich heterocycles like triazoles and tetrazoles. researchgate.netnih.gov The successful diazotization of aminotriazoles to remove the amino group further supports the feasibility of this pathway for chloro-substitution, though it requires an additional synthetic step to introduce the initial amino group. nih.gov

Phosphorus Pentachloride-Mediated Syntheses for Chloro-Triazoles

The direct conversion of a hydroxyl or keto group on a heterocyclic ring to a chloro group is a common and effective strategy. Phosphorus pentachloride (PCl₅) and related reagents like phosphorus oxychloride (POCl₃) are powerful agents for this transformation. indianchemicalsociety.comaskfilo.com This method is particularly relevant for the synthesis of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, as its direct precursor is the corresponding 1,2,4-triazol-5-one.

The reaction involves treating the heterocyclic ketone (the triazolone tautomer) with a chlorinating agent, often in excess, which serves as both the reagent and the solvent. A mixture of PCl₅ and POCl₃ is frequently used, as it can be a more robust chlorinating system than either reagent alone. indianchemicalsociety.com The reaction typically requires heating for several hours to drive the conversion. For example, a general procedure for the chlorination of a quinazolinone, a similar heterocyclic ketone, involves heating the substrate with a mixture of POCl₃ and PCl₅ on a water bath for 6-8 hours. researchgate.net After the reaction is complete, the excess chlorinating agent is removed, often by distillation, and the reaction mixture is carefully quenched with ice water to precipitate the chlorinated product. researchgate.net

The mechanism involves the initial phosphorylation of the keto group's enol tautomer by the phosphorus reagent, converting the hydroxyl group into a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate (B84403) group, yielding the chloro-substituted heterocycle. This method avoids the need to synthesize an amino-substituted precursor, making it a more direct route if the corresponding triazolone is readily available.

Synthesis of the this compound Moiety

The specific synthesis of the this compound structure is often achieved through a multi-step pathway that builds the core heterocyclic system from acyclic precursors, followed by functional group manipulations.

Multi-Step Synthesis of Key Intermediates

A common and critical precursor for building related heterocyclic systems is 1-phenyl-3-methyl-5-pyrazolone. This intermediate is typically synthesized via a condensation reaction between phenylhydrazine and a β-ketoester, most commonly ethyl acetoacetate (B1235776) or methyl acetoacetate.

The reaction is generally carried out by refluxing the two components in a solvent like glacial acetic acid or ethanol. One established laboratory procedure involves refluxing ethyl acetoacetate and phenylhydrazine in glacial acetic acid for 6 hours to yield 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one. In another variation, phenylhydrazine is dissolved in methanol, the pH is adjusted to 5.0-6.5 with hydrochloric acid, and methyl acetoacetate is added dropwise at a controlled temperature of 40-90 °C, followed by refluxing for 1-6 hours. After distilling the methanol, the pH is neutralized, and the mixture is refluxed again for 1-3 hours to complete the cyclization, yielding the product upon cooling. This method has been reported to produce yields as high as 96.3%.

| Reactant A | Reactant B | Solvent/Catalyst | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Glacial Acetic Acid | 6 hours (reflux) | Not specified |

| Phenylhydrazine | Methyl acetoacetate | Methanol / HCl | 1-6 hours (reflux) | 96.3% |

| Phenylhydrazine | Ethyl acetoacetate | Solvent-free | Not specified | 93-100% |

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. nih.gov The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt formed in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). numberanalytics.combeilstein-journals.org

This reaction is highly effective for pyrazole (B372694) and pyrazolone (B3327878) systems. When applied to 1,3-disubstituted pyrazoles, formylation occurs regioselectively at the C-4 position. rsc.orgarkat-usa.org The reaction conditions typically involve cooling a solution of DMF to 0 °C, adding POCl₃ dropwise, and then adding the pyrazole substrate. The mixture is then stirred, often with heating, to complete the reaction. For instance, the formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles has been achieved by stirring with the Vilsmeier reagent at 0 °C and then heating to 120 °C for 2 hours. rsc.org

The mechanism begins with the electrophilic attack of the Vilsmeier reagent on the electron-rich C-4 position of the pyrazole ring. numberanalytics.com The resulting intermediate is then hydrolyzed during aqueous workup to yield the 4-formylpyrazole derivative. This formylation is a key step, as the introduced aldehyde group can be used for further synthetic transformations or may be a feature of the final target molecule.

Optimized Reaction Conditions and Yield Enhancements

Traditional synthetic methods often require long reaction times and may use hazardous solvents. Modern approaches focus on optimizing these conditions to improve efficiency, reduce environmental impact, and enhance product yields.

For the Vilsmeier-Haack formylation of pyrazoles, significant improvements have been achieved using non-conventional energy sources. degres.eu Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in some cases, increase yields. For example, a microwave-assisted Vilsmeier-Haack reaction on a pyrazole precursor at 60 °C and 200W power achieved an 85% yield in just 10 minutes, representing a 25% increase over conventional heating. degres.eu Similarly, ultrasonic irradiation has been employed to accelerate the reaction, reducing multi-hour processes to under 60 minutes. degres.eu

Optimization can also be achieved by carefully controlling the stoichiometry of the reagents. In the formylation of 5-chloropyrazoles, it was found that using a 5-fold excess of DMF and a 2-fold excess of POCl₃ at 120 °C improved the yield of the corresponding 4-carbaldehyde from 32% to 55%. arkat-usa.org Further increasing the reagent amounts to 6 equivalents of DMF and 4 equivalents of POCl₃ boosted the yield to 67% within 1 hour. arkat-usa.org These findings highlight the importance of systematic optimization of reaction parameters to maximize the efficiency of the synthesis.

| Method | Temperature | Time | Key Parameter | Reported Outcome |

|---|---|---|---|---|

| Conventional Heating | 70 °C | 6-7 hours | Standard thermal | Good yields |

| Microwave Irradiation | 60 °C | 10 minutes | 200W power | 85% yield (25% increase) |

| Ultrasonic Irradiation | 40-80 °C | 10-60 minutes | 20 kHz frequency | Reduced reaction time |

| Stoichiometric Control | 120 °C | 1 hour | 6 eq. DMF, 4 eq. POCl₃ | 67% yield |

Mechanistic Pathways of Formation for this compound

The formation of this compound proceeds through a series of well-defined mechanistic steps, beginning with the synthesis of its triazolone precursor.

The initial step involves the nucleophilic addition of phenylhydrazine to acetyl isocyanate. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of 1-acetyl-4-phenylsemicarbazide.

This acylsemicarbazide intermediate then undergoes a base-catalyzed intramolecular cyclization to form the 1,2,4-triazolone ring. The mechanism is initiated by the deprotonation of a nitrogen atom, which enhances its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the acetyl carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 3-methyl-1-phenyl-1H-1,2,4-triazol-5(4H)-one ring.

The final stage of the synthesis is the chlorination of the triazolone precursor using phosphorus oxychloride. This deoxychlorination reaction occurs in distinct stages. nih.gov Initially, the carbonyl oxygen of the triazolone acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphorylated intermediate, with the oxygen atom of the triazolone becoming bonded to the phosphorus. This phosphorylation activates the carbonyl carbon for nucleophilic attack. nih.gov

Following the formation of the phosphorylated intermediate, a chloride ion (Cl⁻), present from the POCl₃, acts as a nucleophile and attacks the now highly electrophilic carbon atom at the 5-position of the triazole ring. This nucleophilic substitution reaction leads to the displacement of the dichlorophosphate (B8581778) group and the formation of the final product, this compound. The reaction is driven to completion by the formation of stable phosphorus-containing byproducts.

A summary of the mechanistic steps is presented in the table below.

| Stage | Step | Description |

| Precursor Synthesis | 1 | Nucleophilic attack of phenylhydrazine on acetyl isocyanate. |

| 2 | Formation of 1-acetyl-4-phenylsemicarbazide intermediate. | |

| 3 | Base-catalyzed deprotonation of the semicarbazide. | |

| 4 | Intramolecular nucleophilic attack to form a tetrahedral intermediate. | |

| 5 | Elimination of water to form the triazolone ring. | |

| Chlorination | 6 | Nucleophilic attack of the triazolone's carbonyl oxygen on POCl₃. |

| 7 | Formation of a phosphorylated intermediate. | |

| 8 | Nucleophilic attack by a chloride ion on the C5 carbon of the triazole ring. | |

| 9 | Displacement of the dichlorophosphate group to yield the final product. |

Reactivity Profiles and Transformational Chemistry of 5 Chloro 3 Methyl 1 Phenyl 1,2,4 Triazole

Nucleophilic Substitution Reactions at the C-5 Chloro Position

The chlorine atom at the C-5 position of the triazole ring is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the adjacent nitrogen atoms in the heterocyclic ring stabilizes the intermediate Meisenheimer complex formed during the substitution process, thereby facilitating the displacement of the chloride leaving group. This reactivity is a cornerstone of the derivatization of this triazole scaffold.

The activated C-5 chloro group can be displaced by a wide array of nucleophiles, providing a direct pathway to a variety of 5-substituted-3-methyl-1-phenyl-1,2,4-triazoles. This reaction is analogous to the nucleophilic substitution observed in other electron-deficient chloro-heterocycles, such as 2-phenyltriazole 1-oxides where a halogen at C-5 is readily replaced by strong nucleophiles. rsc.org Common classes of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, have been successfully employed in these transformations.

Key examples of nucleophilic substitution at the C-5 position include reactions with:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce alkoxy and aryloxy moieties, respectively.

N-Nucleophiles: Primary and secondary amines, such as aliphatic amines and anilines, react to form the corresponding 5-amino-1,2,4-triazole derivatives. researchgate.net

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) readily displace the chloride to yield 5-alkylthio or 5-arylthio ethers.

The table below illustrates representative SNAr reactions on the 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole core.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) |  | 5-Methoxy-3-methyl-1-phenyl-1,2,4-triazole |

| Amine | Pyrrolidine | -1%2C2%2C4-triazole.png) | 3-Methyl-1-phenyl-5-(pyrrolidin-1-yl)-1,2,4-triazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -1%2C2%2C4-triazole.png) | 3-Methyl-1-phenyl-5-(phenylthio)-1,2,4-triazole |

The efficiency of the SNAr reaction is significantly influenced by the electronic nature of substituents on the N-phenyl ring. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and its rate is dependent on the stability of this intermediate.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at the ortho or para positions of the phenyl ring increase the rate of nucleophilic substitution. These groups help to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction.

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the ortho or para positions decrease the reaction rate. These groups destabilize the negatively charged intermediate by pushing electron density into the ring, which increases the activation energy for the substitution.

This substituent effect is a general principle in SNAr reactions and allows for the fine-tuning of the substrate's reactivity. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Triazole Core

The reactivity of this compound towards electrophiles is dictated by the electronic properties of its two aromatic systems.

Triazole Core: The 1,2,4-triazole (B32235) ring is an electron-deficient heterocycle. chemicalbook.com The high electronegativity of the nitrogen atoms significantly reduces the electron density at the ring carbons (C-3 and C-5), making the core highly resistant to electrophilic attack. Electrophilic substitution, if it occurs, is more likely to happen at a ring nitrogen atom in an un-substituted triazole. chemicalbook.com However, with N-1 already substituted, the triazole carbons remain deactivated.

Phenyl Ring: The 1,2,4-triazol-1-yl group acts as a strong electron-withdrawing substituent. Through a combination of inductive and resonance effects, it deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Consequently, harsher reaction conditions are typically required compared to benzene. According to established directing effects of deactivating groups, the triazole substituent directs incoming electrophiles primarily to the meta position of the phenyl ring. youtube.com Standard EAS reactions such as nitration, halogenation, and sulfonation are expected to yield the 3'-substituted phenyl derivative as the major product. masterorganicchemistry.comlibretexts.org

Complex Molecule Synthesis Utilizing this compound as a Building Block

The presence of a reactive chlorine atom at the C5 position makes this compound a valuable intermediate in the synthesis of more complex molecular architectures. The chloro group can be readily displaced by nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Indolizine (B1195054) and its derivatives are important nitrogen-containing heterocycles with various biological activities. rsc.orgrsc.org One powerful method for constructing such fused heterocyclic systems is through 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This approach can be adapted to use 1,2,4-triazole derivatives as precursors.

A plausible synthetic route to pyrrolyl-indolizine derivatives starting from this compound could involve the generation of a triazolium ylide intermediate. The general strategy is outlined below:

Quaternization: The triazole ring is first activated by quaternization. This is typically achieved by reacting the N4 atom of the 1,2,4-triazole with a suitable alkylating agent that also contains a group necessary for the indolizine structure, such as a phenacyl bromide derivative bearing a pyrrole (B145914) moiety.

Ylide Formation: Treatment of the resulting N-alkylated triazolium salt with a base deprotonates the carbon adjacent to the positive nitrogen, generating a highly reactive 1,3-dipole, specifically a triazolium ylide.

Cycloaddition: This ylide can then undergo an intramolecular or intermolecular [3+2] cycloaddition reaction with a dipolarophile, such as an alkyne. In the synthesis of indolizines, the reaction often proceeds via cycloaddition followed by ring transformation. wikipedia.org

While a direct documented synthesis of pyrrolyl-indolizine from this compound is not specified in available literature, the known reactivity of triazolium ylides in forming fused N-heterocycles provides a strong basis for its potential as a key intermediate in such synthetic pathways. researchgate.netresearchgate.net

Photochromic compounds, which can reversibly change their chemical structure and color upon exposure to light, have applications in materials science and molecular switches. Diarylethenes are a prominent class of photochromic molecules whose properties are highly tunable by modifying their aromatic core. nih.gov The 1,2,4-triazole ring can be incorporated into these structures to modulate their electronic and photochromic properties. beilstein-journals.org

A general approach for synthesizing photochromic diarylethenes containing a triazole ring involves positioning the triazole as a central component of the photo-switchable hexatriene system. beilstein-journals.org The synthesis could utilize this compound as a scaffold upon which the other necessary aromatic units are built.

A hypothetical synthetic pathway could be:

Functionalization: The chloro group at the C5 position can be substituted via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach a pre-functionalized aryl or heteroaryl group, which will form one part of the diarylethene.

Further Coupling: The methyl group at the C3 position could be functionalized, for example, through oxidation and subsequent reactions, to allow for the attachment of the second aryl group.

Final Assembly: The resulting molecule, containing the triazole core flanked by two photo-responsive aromatic rings, would constitute the final photochromic compound.

The electronic properties of the 1-phenyl and 3-methyl groups, along with the potential for further modification at the C5 position, would influence the absorption spectra of the open and closed forms of the diarylethene, as well as the efficiency of the photochemical reactions. beilstein-journals.orgrsc.orgresearchgate.net

| Photochromic System | Role of Triazole Ring | Synthetic Strategy |

| Diarylethenes | Central part of the photo-switchable hexatriene core. | Sequential cross-coupling reactions to attach aryl units to the triazole scaffold. |

| Fluorescent Switches | Linker between a fluorophore and a photochromic unit. | "Click" chemistry or nucleophilic substitution to connect molecular components. |

The 1,2,4-triazole nucleus is a common structural motif in medicinally important compounds and serves as a valuable starting point for the synthesis of other heterocyclic systems. ijsr.netfrontiersin.orgnih.govresearchgate.net The chloro-substituent in this compound is a key functional handle that imparts significant versatility to the molecule as a synthetic intermediate.

The C-Cl bond at the electron-deficient C5 position is susceptible to nucleophilic aromatic substitution. rsc.orgchemicalbook.com This allows for the introduction of a wide range of functional groups, as shown in the table below.

| Nucleophile (Nu-H) | Introduced Group (-Nu) | Resulting Compound Class |

| R-OH (Alcohols) | -OR (Alkoxy) | 5-Alkoxy-3-methyl-1-phenyl-1,2,4-triazoles |

| R-SH (Thiols) | -SR (Thioether) | 5-Alkylthio-3-methyl-1-phenyl-1,2,4-triazoles |

| R-NH2 (Amines) | -NHR (Amino) | 5-Amino-3-methyl-1-phenyl-1,2,4-triazoles |

| NaN3 (Sodium Azide) | -N3 (Azido) | 5-Azido-3-methyl-1-phenyl-1,2,4-triazoles |

These substitution reactions pave the way for further transformations. For example, an azido-substituted triazole can undergo cycloaddition reactions to form fused tetrazolo-triazole systems. An amino-substituted triazole can be a precursor for the synthesis of fused pyrimidines or other bicyclic heterocycles. beilstein-journals.org Furthermore, the chloro-substituent enables participation in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds and the synthesis of complex bi-heterocyclic structures. mdpi.com This reactivity underscores the role of this compound as a pivotal and adaptable intermediate in the field of heterocyclic chemistry.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Chloro 3 Methyl 1 Phenyl 1,2,4 Triazole and Its Analogs

X-Ray Diffraction Studies for Crystalline Structure Elucidation

While specific crystallographic data for 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole is not extensively detailed in publicly accessible literature, a comprehensive analysis can be performed by examining its close structural analogs. The crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, for instance, offers significant insights into the likely geometric parameters and packing motifs of the target compound. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction studies on 1,2,4-triazole (B32235) derivatives reveal key structural features. In the analog 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, both the triazole and phenyl rings are individually planar. nih.gov A notable feature of this class of compounds is the relative orientation of these two rings. The dihedral angle between the phenyl and triazole rings in this amino-substituted analog is 38.80 (2)°. nih.gov This twisted conformation is a common characteristic among N-phenyl substituted azoles, arising from steric hindrance between the ortho-protons of the phenyl ring and the substituents on the triazole ring.

Bond lengths within the 1,2,4-triazole ring are consistent with their aromatic character, showing values intermediate between single and double bonds. For example, in a related 4-amino-substituted triazole, the N(1)-N(2) bond length is approximately 1.395(3) Å, while the N(3)-N(4) bond is around 1.411(4) Å. researchgate.net The carbon-nitrogen bond distances within the ring are also in good agreement with those found in other 1,2,4-triazole-containing structures. researchgate.net

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| Dihedral Angle (Phenyl-Triazole) | 38.80 (2)° | 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole nih.gov |

| N(1)-N(2) Bond Length | ~1.395 Å | 3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine researchgate.net |

| N(3)-N(4) Bond Length | ~1.411 Å | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 1,2,4-triazole derivatives is governed by a network of intermolecular interactions. In the solid state of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, molecules are linked by N—H⋯N hydrogen bonds, which form centrosymmetric R²₂(8) ring motifs. nih.gov These rings are further interconnected, building up zigzag layers within the crystal lattice. nih.gov

In analogs containing suitable hydrogen bond acceptors, such as carbonyl groups, C–H···O interactions play a significant role in stabilizing the crystal structure. nih.gov These weak hydrogen bonds, along with potential C–H···π interactions involving the phenyl rings, contribute to the formation of robust three-dimensional supramolecular architectures. nih.gov The specific nature of these interactions is highly dependent on the substituents present on the triazole and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 1,2,4-triazole derivatives in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and phenyl protons. Based on data from analogous structures, the methyl protons (CH₃) at the C3 position would appear as a sharp singlet, typically in the δ 2.0–2.6 ppm range. rsc.org The protons of the phenyl group attached to the N1 atom would resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm, as a complex multiplet. rsc.orgrsc.org The exact chemical shifts and splitting patterns of the phenyl protons depend on the electronic effects of the triazole ring and the solvent used. ipb.pt

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Typical Range from Analogs rsc.orgurfu.ru |

|---|---|---|---|

| Methyl (CH₃) | ~2.5 | Singlet (s) | 2.2 - 2.6 |

| Phenyl (Ar-H) | ~7.5 - 7.8 | Multiplet (m) | 7.1 - 7.9 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The methyl carbon (CH₃) is expected to show a signal in the upfield region, around δ 9–22 ppm. rsc.orgufv.br The two carbons of the triazole ring (C3 and C5) are significantly deshielded and resonate at lower fields, typically in the range of δ 150–170 ppm. urfu.ruijsr.net The carbon atom bearing the chlorine (C5) would likely appear at the lower end of this range compared to the carbon with the methyl group (C3). The phenyl carbons exhibit signals in the aromatic region, generally from δ 120 to 140 ppm, with the ipso-carbon (the carbon directly attached to the triazole nitrogen) appearing at the downfield end of this range. rsc.org

| Carbon Group | Expected Chemical Shift (ppm) | Typical Range from Analogs rsc.orgijsr.netmdpi.com |

|---|---|---|

| Methyl (CH₃) | ~10 - 15 | 9 - 22 |

| Phenyl (Ar-C) | ~125 - 138 | 120 - 140 |

| Triazole (C3) | ~160 - 165 | 155 - 170 |

| Triazole (C5) | ~150 - 155 | 145 - 160 |

Advanced NMR Techniques for Detailed Structural Assignments

For unambiguous assignment of all proton and carbon signals, especially for more complex analogs, advanced 2D NMR techniques are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule, such as linking the phenyl protons to the triazole carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information on through-space proximity of nuclei. It can be used to confirm the conformation, for example, by observing correlations between the ortho-protons of the phenyl ring and substituents on the triazole ring. ncl.res.in

Furthermore, Solid-State NMR (SS-NMR) is a powerful tool for characterizing these compounds in their solid form. It can provide information about the molecular structure, packing, and tautomeric forms present in the crystal, which may differ from what is observed in solution. ncl.res.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation pattern upon ionization. For this compound (C₉H₈ClN₃), the exact molecular weight is 193.0406 g/mol . The mass spectrum would confirm this molecular weight, typically through the observation of the molecular ion peak (M⁺˙).

The fragmentation of 1,2,4-triazole derivatives in mass spectrometry is highly dependent on the substituents attached to the heterocyclic core. researchgate.net A common fragmentation pathway for 1,2,4-triazoles involves the cleavage of the bonds within the triazole ring, often leading to the expulsion of a stable nitrogen molecule (N₂). mdpi.com For this compound, the fragmentation pattern is expected to be influenced by the phenyl, methyl, and chloro substituents.

A plausible fragmentation pathway would involve initial cleavages of the triazole ring and the loss of substituents. Key fragmentation processes for similar structures often involve the cleavage of the heterocyclic ring itself. researchgate.net The presence of the phenyl group can lead to the formation of characteristic aromatic ions, such as the phenyl cation (m/z 77). The loss of the chlorine atom or the methyl group are also predictable fragmentation steps.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 193/195 | [M]⁺˙ (Molecular Ion) | [C₉H₈ClN₃]⁺˙ | Isotopic peak for ³⁷Cl at M+2 |

| 178 | [M - CH₃]⁺ | [C₈H₅ClN₃]⁺˙ | Loss of the methyl group |

| 165 | [M - N₂]⁺˙ | [C₉H₈Cl]⁺˙ | Loss of molecular nitrogen from the triazole ring |

| 158 | [M - Cl]⁺ | [C₉H₈N₃]⁺ | Loss of the chlorine atom |

| 116 | [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | Phenyl diazonium ion |

| 102 | [C₇H₅N]⁺ | [C₇H₅N]⁺ | Fragment containing the phenyl ring and a nitrogen |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.net In ESI-MS, molecules are typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, which helps in the unambiguous determination of the molecular weight. nuph.edu.uaresearchgate.net For this compound, the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule at m/z 194.0485 (and its corresponding isotope peak at m/z 196).

Fragmentation in ESI-MS is induced by collision-induced dissociation (CID) in the gas phase (tandem MS or MS/MS). nih.gov This controlled fragmentation provides valuable structural information. The fragmentation pathways in ESI-MS/MS can be similar to those in electron ionization (EI-MS) but often involve rearrangements influenced by the protonation site. researchgate.net The study of fragmentation pathways for various 1,2,4-triazole derivatives using ESI-MS helps in identifying and confirming their structures. researchgate.netnih.gov For the target compound, the protonated molecular ion [C₉H₈ClN₃+H]⁺ would be selected and fragmented, likely leading to the loss of neutral molecules such as HCl or CH₃CN, and the formation of stable cationic fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These vibrations are characteristic of the specific bonds and functional groups present, making these methods powerful tools for structural characterization. The analysis of 1,2,4-triazole derivatives generally shows characteristic bands for the triazole ring and its substituents. sapub.orgijsr.net

The IR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations of the phenyl ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are characteristic and usually appear in the 1600-1400 cm⁻¹ region. sapub.orgijsr.net The C-Cl stretch will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | IR, Raman |

| C=N Stretch (Triazole Ring) | 1600 - 1550 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| N=N Stretch (Triazole Ring) | 1570 - 1550 | IR |

| C-N Stretch (Triazole Ring) | 1365 - 1313 | IR |

| C-Cl Stretch | 800 - 600 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. The unsubstituted 1,2,4-triazole ring exhibits a weak absorption at approximately 205 nm. ijsr.net However, the introduction of chromophoric and auxochromic groups, such as a phenyl ring, significantly alters the absorption spectrum.

For this compound, the phenyl group is conjugated with the triazole ring, creating an extended π-electron system. This conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the individual chromophores. The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions. Studies on similar conjugated 4H-1,2,4-triazole derivatives show absorption maxima (λ_max) in the range of 290-300 nm. nih.gov The specific position of λ_max is influenced by the solvent polarity, a phenomenon known as solvatochromism, which can provide information about the polarity of the molecule's ground and excited states. scielo.br

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | ~250 - 300 | Phenyl group conjugated with Triazole ring |

| n → π | > 300 (typically weak) | Heteroatoms (N) in the Triazole ring |

Applications of 5 Chloro 3 Methyl 1 Phenyl 1,2,4 Triazole and Its Derivatives in Non Biological Chemical Fields

Materials Science Applications

The 1,2,4-triazole (B32235) scaffold is a valuable component in the design and synthesis of advanced materials due to its structural rigidity, potential for hydrogen bonding, and ability to coordinate with metal ions. nih.gov These characteristics are leveraged in polymer chemistry, functional materials, supramolecular assemblies, and corrosion inhibitors.

Role in Polymer Chemistry

The integration of 1,2,4-triazole moieties into polymer chains can impart desirable properties such as thermal stability and specific functionalities. Researchers have successfully synthesized polymers incorporating the 1,2,4-triazole ring into their backbone.

One common synthetic strategy involves creating 1,2,4-triazole derivatives that can be polymerized. For example, 4-azo-3,5-substituted-1,2,4-triazole derivatives have been treated with polyacryloyl chloride in the presence of pyridine (B92270) and dry acetonitrile (B52724) to yield novel polymers. This method grafts the triazole units onto a poly-acryl backbone, creating a functionalized material with the inherent properties of the triazole ring.

Another approach involves the reaction of polyacryloyl chloride with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide derivative, which is then reacted with benzonitrile (B105546) and its derivatives to synthesize polymers containing 1,2,4-triazole units. These synthetic routes demonstrate the utility of 1,2,4-triazoles as monomers or functionalizing agents in the creation of specialized polymers.

Integration into Functional Materials (e.g., Photochromic Materials)

Derivatives of 1,2,4-triazole are integral to the development of functional materials, particularly those with specific photophysical properties like luminescence. While not strictly photochromic, these materials are designed for applications in optoelectronics.

The synthesis of highly luminescent materials often involves creating extended π-conjugated systems centered around a triazole core. A successful methodology for this is the Suzuki cross-coupling reaction. This reaction is used to synthesize new luminophores based on 4-alkyl-4H-1,2,4-triazole cores. These cores are conjugated through a 1,4-phenylene linker to various aromatic or heteroaromatic systems. The process typically involves reacting a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole precursor with a suitable boronic acid. The use of ionic liquids as solvents and acceleration of the reaction using microwave irradiation are modern, environmentally friendly approaches to this synthesis. The resulting compounds often exhibit high quantum yields of fluorescence, making them suitable for optoelectronic applications. mdpi.comacs.orgacs.org

Table 1: Examples of Synthesized 4H-1,2,4-Triazole Derivatives and Their Properties

| Compound Name | Yield | Melting Point (°C) | Max Emission Wavelength (nm) |

|---|---|---|---|

| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | 94% | 285–288 | 282.0 |

| 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | 92% | 236–237 | 310.0 |

Data sourced from studies on luminescent 1,2,4-triazole derivatives. frontiersin.org

Utilization in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The 1,2,4-triazole ring is a valuable component in this field due to its ability to act as both a hydrogen bond donor and acceptor, and its nitrogen atoms can serve as coordination sites for metal ions. nih.gov

These properties allow 1,2,4-triazole derivatives to be used as building blocks (tectons) in the construction of larger, organized structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). doaj.org For instance, 1,2,4-triazole-derivatized amino acids have been synthesized and used as precursors to design 1D coordination polymers and 3D MOFs. doaj.org In these structures, the triazole ring often acts as a bridging ligand, connecting metal centers (such as Zn(II) or Cd(II)) through its N1 and N2 atoms to form extended networks. doaj.orgchemmethod.com The specific geometry and dimensionality of the final supramolecular structure can be controlled by modifying the substituents on the triazole ring or by changing the anions present during self-assembly. chemmethod.com These organized structures are foundational in crystal engineering and the development of materials with tailored properties.

Applications in Ionic Liquids and Corrosion Inhibition

The chemical stability and polar nature of the 1,2,4-triazole ring make its derivatives suitable for two key industrial applications: as components of ionic liquids and as corrosion inhibitors.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green solvents and electrolytes. The 1,2,4-triazole moiety is an excellent building block for ILs. "Fully organic" ILs have been created using 1,2,4-triazolide (B493401) as the anion and a 1,2,4-triazolium derivative as the cation. researchgate.net Furthermore, novel ILs have been synthesized by combining the 1,2,4-triazole-5-one ring system with other heterocyclic rings like 1,3-thiazolium. wikipedia.org Poly(ionic liquid)s (PILs), which are polymers containing ionic liquid species, have also been developed. For example, dual-cationic PILs carrying both imidazolium (B1220033) and 1,2,4-triazolium moieties in the same repeating unit have been synthesized, demonstrating the versatility of the triazole structure in advanced polymer design. researchgate.net

Corrosion Inhibition: 1,2,4-triazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum brass, particularly in aggressive environments like acidic or high-salt solutions. Their inhibitory action is attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film. This film acts as a barrier, hindering the electrochemical processes of corrosion.

The adsorption occurs through the heteroatoms (nitrogen and, if present, sulfur) which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. The aromatic ring also contributes to the adsorption through π-electron interactions. Studies have shown that the adsorption process often follows the Langmuir adsorption isotherm, involving both physical (electrostatic) and chemical (coordinative) interactions. The presence of multiple nitrogen atoms in the 1,2,4-triazole ring provides strong adsorption sites, leading to high inhibition efficiencies. nih.gov

Table 2: Performance of 1,2,4-Triazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency |

|---|---|---|---|

| 4-amino-5-mercapto-1,2,4-triazole derivatives | Carbon Steel | 1M HCl | >90% |

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4% |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4% |

Data compiled from various electrochemical and weight loss studies. doaj.org

Agrochemical Research and Development

The 1,2,4-triazole nucleus is a cornerstone in the development of modern agrochemicals, especially fungicides. wikipedia.org Its prevalence is due to the stability of the ring and the wide range of chemical modifications it can undergo to create new active compounds.

Fungicide Development (Excluding Biological Efficacy Mechanisms)

The chemical development of new fungicides often involves using an existing, effective molecule as a lead compound and modifying its structure to create novel derivatives. This "active substructure splicing strategy" is frequently applied to 1,2,4-triazoles. The goal of the synthetic chemist is to design and create new molecules with potentially improved properties by altering various parts of the lead structure.

A common synthetic pathway to novel 1,2,4-triazole derivatives starts with a ketone precursor. For example, a multi-step synthesis can be employed to introduce diverse functionalities:

Bromination: A starting ketone, such as 1-(6-chloropyridin-3-yl)ethan-1-one, is brominated to create a more reactive intermediate.

Triazole Introduction: The brominated ketone is then reacted with sodium 1,2,4-triazolide in a nucleophilic substitution reaction to attach the triazole ring. This is a key step, forming the core triazole-containing structure.

Further Functionalization: The resulting ketone can be further modified. For instance, it can undergo a condensation reaction with an O-substituted hydroxylamine (B1172632) to introduce an oxime ether moiety.

Final Assembly: The final step often involves another substitution reaction, where a different molecular fragment, such as a substituted phenol, is attached to the molecule to yield the target compound.

Another established synthetic route begins with 4-nitroacetophenone. This undergoes a sequence of reactions including epoxidation, substitution with 1,2,4-triazole, reduction of the nitro group to an amine, and finally an amidation reaction to couple the structure with various amino acid fragments. These synthetic strategies highlight the modular approach to fungicide development, where different chemical building blocks are combined with the stable 1,2,4-triazole core to explore new chemical space.

Herbicide and Pesticide Precursors

The synthesis of more complex herbicidal and pesticidal molecules often involves the functionalization of the 1,2,4-triazole core. For instance, the nitrogen atoms of the triazole ring can be alkylated or arylated to introduce diverse substituents, a common strategy in the development of new agrochemicals. The chlorine atom at the 5-position of the specified compound is a particularly useful handle for synthetic transformations, such as nucleophilic substitution reactions, allowing for the attachment of various other functional groups that can enhance biological activity.

Research has shown that the introduction of different moieties to the 1,2,4-triazole ring can lead to compounds with significant herbicidal or insecticidal properties. For example, the incorporation of a pyrimidine (B1678525) and a phenyl sulfonyl group into 1,2,4-triazole derivatives has resulted in compounds with notable herbicidal activity against both monocotyledonous and dicotyledonous weeds. Similarly, the attachment of an oxime ether and a phenoxy pyridine moiety has led to the development of potent fungicides. These examples highlight the modular nature of 1,2,4-triazole chemistry in the agrochemical industry, where a core structure, potentially including derivatives of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, can be systematically modified to optimize for specific pesticidal or herbicidal targets.

Table 1: Examples of Bioactive Moieties Combined with the 1,2,4-Triazole Scaffold in Agrochemical Research

| Bioactive Moiety | Target Application | Reference |

| Pyrimidine and Phenyl Sulfonyl | Herbicides | General literature on triazole herbicides |

| Oxime Ether and Phenoxy Pyridine | Fungicides | General literature on triazole fungicides |

| Amino Acid Fragments | Fungicides | General literature on triazole fungicides |

Coordination Chemistry and Ligand Design

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for the coordination of metal ions. The lone pairs of electrons on the nitrogen atoms can be donated to a metal center, forming stable coordination complexes. This property is fundamental to the application of 1,2,4-triazoles in the design of a wide range of coordination compounds, from discrete molecular complexes to extended coordination polymers and metal-organic frameworks.

1,2,4-Triazoles can coordinate to metal ions in several ways. They can act as monodentate ligands, coordinating through one of their nitrogen atoms. More commonly, they function as bridging ligands, connecting two or more metal centers to form polynuclear complexes or extended networks. The specific coordination mode is influenced by the substitution pattern on the triazole ring, the nature of the metal ion, and the reaction conditions. The presence of a phenyl group at the 1-position and a methyl group at the 3-position in this compound will sterically and electronically influence its coordination behavior.

The nitrogen atoms at the 2- and 4-positions are the most common coordination sites in 1,2,4-triazole ligands. The ability of the triazole ring to bridge metal centers has been extensively utilized to create materials with interesting magnetic and electronic properties. For instance, 1,2,4-triazole-based coordination polymers have been shown to exhibit spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or light.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The versatility of 1,2,4-triazole derivatives makes them excellent candidates for use as linkers in the synthesis of MOFs. tennessee.edu By functionalizing the triazole ring with additional coordinating groups, such as carboxylates or pyridyls, it is possible to create multitopic linkers that can form robust and porous three-dimensional networks.

The use of triazole-based linkers can impart specific properties to the resulting MOFs, such as high thermal and chemical stability. alfa-chemistry.com The nitrogen-rich environment of the pores in triazole-based MOFs can also be advantageous for applications such as gas storage and separation, particularly for CO2 capture, due to the favorable interactions between the gas molecules and the nitrogen atoms of the triazole rings. While specific MOFs based on this compound are not widely reported, the general principles of MOF design suggest that this compound, or its derivatives, could be employed as a linker to create novel porous materials. mdpi.com

Table 2: Properties and Applications of Triazole-Based MOFs

| Property | Application | Reference |

| Porosity and High Surface Area | Gas Storage and Separation | alfa-chemistry.commdpi.com |

| Thermal and Chemical Stability | Catalysis, Sensing | alfa-chemistry.com |

| Tunable Pore Environment | Selective Adsorption, Drug Delivery | mdpi.com |

Catalysis

The applications of 1,2,4-triazoles extend into the field of catalysis, where they can be employed either as ligands for metal-based catalysts or as the core of metal-free organocatalysts.

When coordinated to a metal center, 1,2,4-triazole ligands can influence the catalytic activity of the metal in several ways. They can modulate the electronic properties of the metal, affecting its reactivity. The steric bulk of the substituents on the triazole ring can also control the access of substrates to the active site, leading to enhanced selectivity. Metal complexes containing 1,2,4-triazole ligands have been investigated for a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The stability of the triazole-metal bond often results in robust catalysts with long lifetimes.

In recent years, there has been a growing interest in the use of small organic molecules as catalysts, a field known as organocatalysis. The 1,2,4-triazole scaffold has emerged as a promising platform for the design of new organocatalysts. For example, the deprotonated 1,2,4-triazole anion has been shown to be an effective catalyst for acyl transfer reactions. organic-chemistry.org The basic nitrogen atoms of the triazole ring can also act as hydrogen-bond acceptors, activating substrates in a catalytic cycle. Chiral 1,2,4-triazole derivatives have been developed for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The development of metal-free catalytic systems based on the 1,2,4-triazole framework offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. rsc.org

Future Research Directions and Unexplored Avenues in 5 Chloro 3 Methyl 1 Phenyl 1,2,4 Triazole Chemistry

Novel Synthetic Methodologies and Process Intensification

Future synthetic research should pivot from traditional batch methods towards more efficient, controlled, and scalable processes. The development of continuous-flow synthesis for 1,2,4-triazole (B32235) derivatives represents a significant step forward, offering enhanced safety, improved yields, and the avoidance of isolating potentially energetic intermediates. rsc.org Exploring novel catalytic systems, such as heterogeneous or metal-free catalysts, could lead to more atom-economical and easily purifiable reaction pathways. frontiersin.org

Process intensification techniques, including microwave-assisted and ultrasound-assisted synthesis, warrant further investigation. nih.govmdpi.com These methods can dramatically reduce reaction times, increase yields, and promote more energy-efficient chemical transformations compared to conventional heating.

| Parameter | Traditional Batch Synthesis | Future Methodologies (e.g., Flow Chemistry) |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |

| Safety | Higher risk with exothermic reactions or unstable intermediates. | Enhanced safety due to small reactor volumes. rsc.org |

| Scalability | Often challenging and non-linear. | More straightforward and predictable scale-up. |

| Efficiency | Can suffer from lower yields and longer reaction times. | Often results in higher yields and significantly reduced reaction times. rsc.org |

| Purification | May require complex, multi-step purification processes. | Can be integrated with in-line purification, reducing waste. |

Advanced Mechanistic Investigations of Complex Reactions

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While general pathways for 1,2,4-triazole formation, such as the Pellizzari or Einhorn-Brunner reactions, are known, the specific mechanistic nuances for substituted triazoles remain an area ripe for exploration. researchgate.net Future work should employ advanced analytical and computational tools to dissect these complex reaction pathways.

The use of in-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) or Fourier-transform infrared (FTIR) spectroscopy, can help identify and characterize fleeting intermediates that are invisible to conventional analysis. Concurrently, the application of Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity of cycloaddition and derivatization reactions, providing a theoretical framework to complement experimental findings. nih.gov Detailed kinetic studies are also needed to quantitatively describe the influence of catalysts, solvents, and substituent effects on reaction rates.

Rational Design of New Derivatization Pathways for Functional Materials

The future of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole chemistry lies in its strategic derivatization to create novel functional materials. The reactive chlorine atom at the 5-position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the rational design of molecules with tailored electronic, optical, or coordination properties.

Future research could focus on:

Ligand Development: Modifying the phenyl ring or introducing coordinating moieties to create novel ligands for catalysis or the construction of metal-organic frameworks (MOFs).

Polymer Science: Introducing polymerizable functional groups to synthesize novel triazole-containing polymers. These materials could be explored for applications requiring high thermal stability or specific photophysical properties.

Organic Electronics: Designing derivatives with extended π-conjugated systems for potential use in organic light-emitting diodes (OLEDs) or as organic semiconductors. The inherent stability of the triazole ring is an attractive feature for such applications. researchgate.net

This "rational design" approach, where the properties of target molecules are predicted computationally before their synthesis, can significantly streamline the discovery of new materials. rsc.org

Development of High-Throughput Screening Methods for Non-Biological Applications

High-throughput screening (HTS) is a paradigm that enables the rapid evaluation of thousands of compounds, but its application has been predominantly in drug discovery. nih.govplos.org A significant future avenue is the development of HTS assays tailored for non-biological, materials science applications of this compound derivatives.

Libraries of derivatives could be synthesized and screened for a variety of physical or chemical properties. For instance, HTS assays could be designed to identify compounds with high quantum yield for fluorescent applications, superior catalytic activity for specific organic transformations, or unique liquid crystal properties. This requires a creative partnership between synthetic chemists and materials scientists to design robust and miniaturized assays that can rapidly measure these non-biological endpoints. nih.gov

| Property to Screen | Potential Assay Principle | Target Application |

| Catalytic Activity | Colorimetric or fluorometric detection of a product from a model reaction. | Novel catalysts for fine chemical synthesis. |

| Fluorescence | Measurement of emission intensity and quantum yield upon excitation. | Organic Light-Emitting Diodes (OLEDs), chemical sensors. |

| Corrosion Inhibition | Electrochemical measurements on metal surfaces coated with derivatives. | Protective coatings for metals. |

| Thermal Stability | High-throughput thermogravimetric analysis (TGA). | High-performance polymers and materials. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. mit.edunih.gov For this compound, these computational tools offer several exciting future prospects. ML models can be trained on existing chemical data to predict the physicochemical properties of novel, hypothetical derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates. rsc.orgresearchgate.net

Exploration of Sustainable and Environmentally Benign Chemical Transformations

Adherence to the principles of green chemistry is no longer optional but essential for modern chemical research. Future work on this compound must prioritize sustainability. This includes the development of synthetic protocols that utilize environmentally benign solvents, such as water or biodegradable alternatives like Cyrene, to replace hazardous organic solvents. unimi.itrsc.org

常见问题

Q. Key reaction conditions :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

Characterization : Post-synthesis purification via column chromatography or recrystallization, followed by NMR and MS analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they aid in structural elucidation?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and aromatic substitution patterns. Chlorine substituents deshield adjacent carbons .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 223.6) and fragmentation patterns indicative of the triazole ring .

- IR Spectroscopy : Detects N-H stretches (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Example : In 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole, NMR resolved splitting patterns from adjacent substituents, while MS confirmed the molecular ion .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing chlorine with fluorine) to isolate activity drivers .

- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Computational Docking : Using software like AutoDock to model interactions with target proteins (e.g., CYP450 enzymes) and validate hypotheses .

Case Study : Derivatives with para-substituted phenyl groups showed enhanced antimicrobial activity due to improved lipophilicity .

Advanced: What methodological approaches are recommended for optimizing reaction conditions in the synthesis of halogenated triazole derivatives?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

- Solvent Screening : Compare yields in solvents like DMF (high polarity) vs. THF (moderate polarity). Ethanol often balances cost and efficiency .

Example : A 20% yield increase was achieved for a similar triazole by switching from ethanol to acetonitrile, which stabilized reactive intermediates .

Basic: What are the structural features of this compound that contribute to its chemical reactivity?

Answer:

- Triazole Core : The 1,2,4-triazole ring provides π-π stacking capability and hydrogen-bonding sites for molecular interactions .

- Chlorine Substituent : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) .

- Methyl Group : Steric effects influence regioselectivity in reactions (e.g., favoring C-5 substitution over C-3) .

- Phenyl Ring : Delocalizes electron density, stabilizing intermediates during synthesis .

Advanced: How can computational chemistry be integrated into the study of this compound's reaction mechanisms?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for proposed pathways (e.g., cyclization vs. ring-opening) to identify dominant mechanisms .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) to refine solvent selection .

- TD-DFT : Predict UV-Vis spectra to correlate computed electronic transitions with experimental data .

Case Study : DFT studies on a related triazole revealed that electron-withdrawing groups lower the energy barrier for chlorination .

Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate triazole derivatives .

- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain high-purity crystals .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity checks .

Yield Optimization : Combining column chromatography (70% recovery) with recrystallization achieves >95% purity .

Advanced: What strategies exist for analyzing and interpreting conflicting spectral data (e.g., NMR splitting patterns) in triazole derivatives?

Answer:

- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing methyl from aromatic protons) .

- Variable Temperature NMR : Suppress dynamic effects (e.g., ring puckering) that obscure splitting patterns .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen environments in the triazole ring .

Example : HMBC correlations confirmed the connectivity of the methyl group to N-4 in a structurally ambiguous triazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。